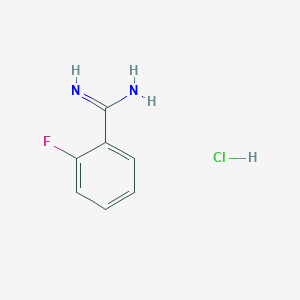
2-Fluorobenzamidine hydrochloride
Cat. No. B1339845
Key on ui cas rn:
57075-81-7
M. Wt: 174.6 g/mol
InChI Key: VCDJPGDATCBGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06265426B1
Procedure details


To a solution of lithium-bis(trimethylsilyl)amide (10 g, 59.8 mmol) in ether (200 ml) in a flame-dried flask, was added 2-fluorobenzonitrile (7.26 g, 59.8 mmol) dropwise over 45 min. at r.t. The mixture was stirred for a further 4 h. at r.t. then cooled to −10° C. and 6N HCl in ethanol (40 ml) added dropwise over 30 min. (exothermic). After allowing the reaction mixture to warm to r.t. overnight the precipitate was filtered and washed with ether then dried under high vacuum at 40° C. overnight. To remove LiCl the dried solid was re-suspended in ethanol (200 ml) and filtered, then the volume reduce volume to ca. 30 ml. The solution was filtered then triturated with ether, and stirred 30 min. at 4° C. Filtration of the precipitate, washing with ether and high vacuum drying overnight at 40° C., afforded the title compound (7.8 g, 44.7 mmol, 75% yield) as a white solid. MS: m/e=138 (M+).
Name
lithium bis(trimethylsilyl)amide
Quantity
10 g
Type
reactant
Reaction Step One





Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[Li].C[Si]([N-:6][Si](C)(C)C)(C)C.[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15].[ClH:20]>CCOCC.C(O)C>[ClH:20].[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]([NH2:6])=[NH:15] |f:0.1,6.7,^1:0|
|
Inputs


Step One
|
Name
|
lithium bis(trimethylsilyl)amide
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li].C[Si](C)(C)[N-][Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
7.26 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for a further 4 h. at r.t.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to −10° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to r.t. overnight the precipitate
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried under high vacuum at 40° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To remove LiCl the dried solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then triturated with ether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred 30 min. at 4° C
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration of the precipitate
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ether and high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying overnight at 40° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.FC1=C(C(=N)N)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 44.7 mmol | |
| AMOUNT: MASS | 7.8 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
